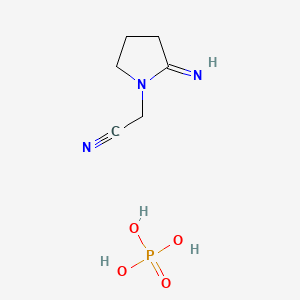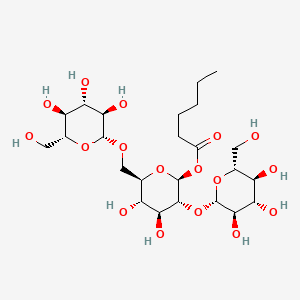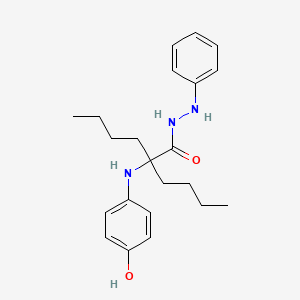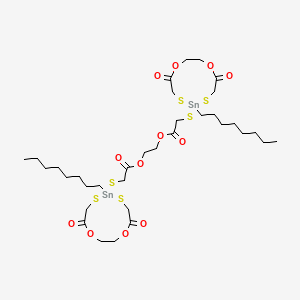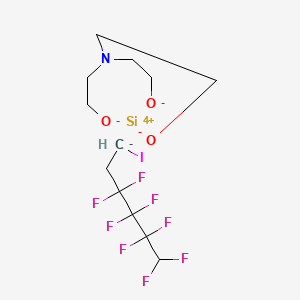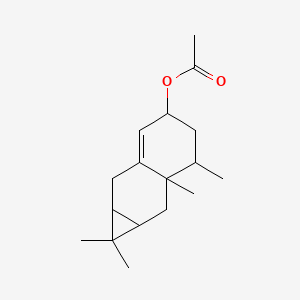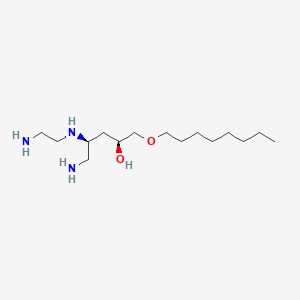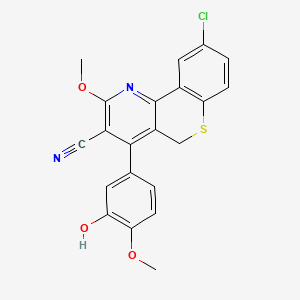
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring and a dioxolane ring substituted with chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The dioxolane ring can be synthesized through acetalization reactions involving chlorophenyl-substituted aldehydes and diols.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the chlorophenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions may introduce different functional groups into the chlorophenyl rings.
Scientific Research Applications
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound with a simpler structure.
1,2,4-Triazole-3-thiol: A derivative with a thiol group.
1,2,4-Triazole-3-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- is unique due to its complex structure, which combines a triazole ring with a dioxolane ring and multiple chlorophenyl substitutions. This unique structure may confer specific chemical and biological properties that distinguish it from other triazole derivatives.
Properties
CAS No. |
107679-88-9 |
|---|---|
Molecular Formula |
C18H14Cl3N3O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
1-[[(4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14Cl3N3O2/c19-13-3-1-12(2-4-13)17-18(26-11-25-17,8-24-10-22-9-23-24)15-6-5-14(20)7-16(15)21/h1-7,9-10,17H,8,11H2/t17-,18-/m1/s1 |
InChI Key |
YQXVWEIGSWVVEF-QZTJIDSGSA-N |
Isomeric SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




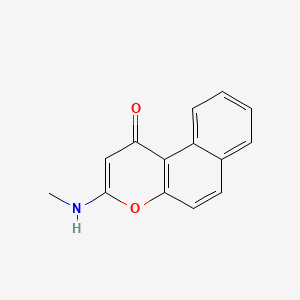
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
